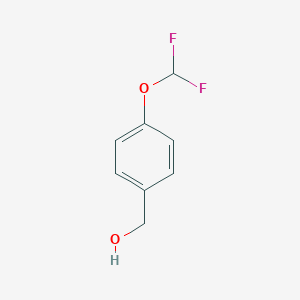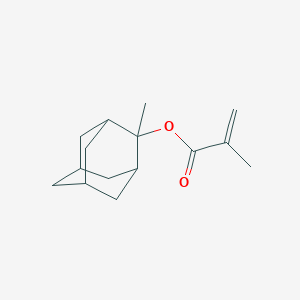![molecular formula C11H19N B065421 (5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane CAS No. 176849-13-1](/img/structure/B65421.png)
(5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) is a complex organic compound that belongs to the family of tropane alkaloids.
Vorbereitungsmethoden
The synthesis of 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) typically involves enantioselective construction methods. One common approach is the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides, which are catalyzed by a dual catalytic system comprising a rhodium (II) complex and a chiral Lewis acid . This method allows for the formation of the bicyclic scaffold with high diastereo- and enantioselectivity. Industrial production methods often rely on similar synthetic routes but are optimized for large-scale production .
Analyse Chemischer Reaktionen
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of various tropane alkaloids, which are known for their pharmacological properties . In biology, it is used to study the mechanisms of action of tropane alkaloids and their interactions with biological targets.
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) involves its interaction with specific molecular targets in the body. These targets include neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. The compound exerts its effects by modulating the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) is unique among tropane alkaloids due to its specific structural features and biological activities. Similar compounds include other tropane alkaloids such as cocaine and atropine, which also interact with neurotransmitter receptors and have similar pharmacological effects . the specific structure of 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) confers unique properties that make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
176849-13-1 |
|---|---|
Molekularformel |
C11H19N |
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
(5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H19N/c1-8(2)11-10-5-7-12(11)6-4-9(10)3/h8,10-11H,3-7H2,1-2H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
NUCCBJPYYYIQEM-QWRGUYRKSA-N |
SMILES |
CC(C)C1C2CCN1CCC2=C |
Isomerische SMILES |
CC(C)[C@H]1[C@H]2CCN1CCC2=C |
Kanonische SMILES |
CC(C)C1C2CCN1CCC2=C |
Synonyme |
1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


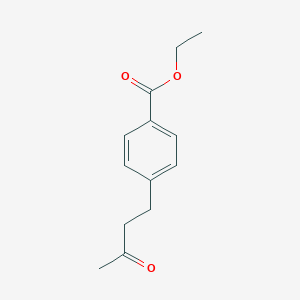
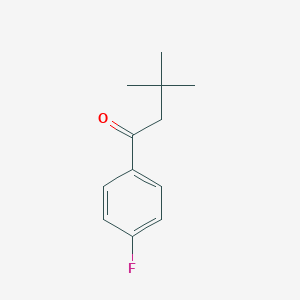
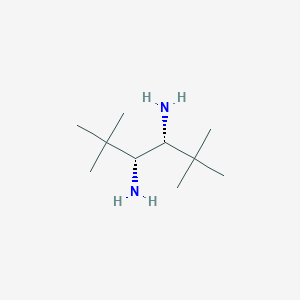
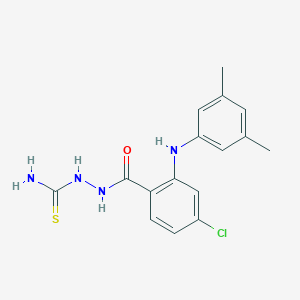
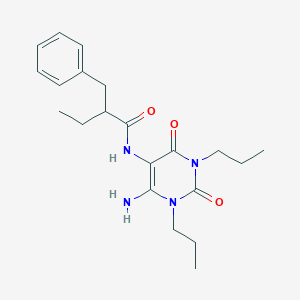
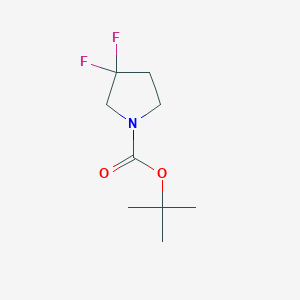
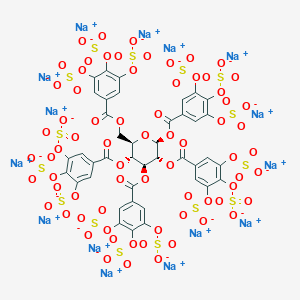
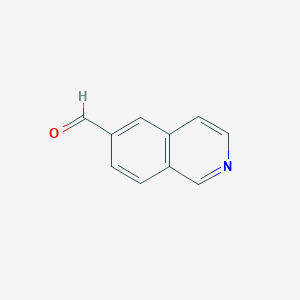
![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)
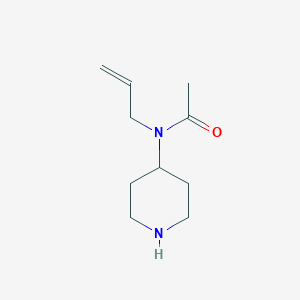
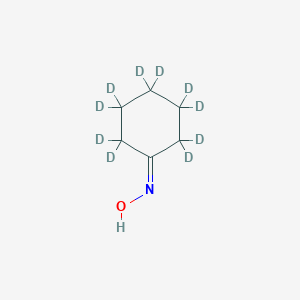
![tert-butyl N-[(2R)-2-hydroxy-3,3-dimethylbutyl]carbamate](/img/structure/B65367.png)
